molecular formula C11H8F6O2 B3041434 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid CAS No. 289686-73-3

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B3041434
CAS No.: 289686-73-3
M. Wt: 286.17 g/mol
InChI Key: SFSCZXRNLPFPTP-UHFFFAOYSA-N
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Description

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is a useful research compound. Its molecular formula is C11H8F6O2 and its molecular weight is 286.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is the NK1/NK3 receptors . These receptors are part of the neurokinin receptor family, which plays a crucial role in various physiological processes, including pain perception, mood regulation, and immune response.

Mode of Action

This compound acts as an antagonist to the NK1/NK3 receptors . By binding to these receptors, it prevents the natural ligands (neurokinins) from activating them, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of NK1/NK3 receptors by this compound affects several biochemical pathways. These include the pain perception pathway and the mood regulation pathway . The exact downstream effects can vary depending on the specific cell type and physiological context.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain perception and potentially the regulation of mood . By inhibiting the activation of NK1/NK3 receptors, it can reduce the signaling that leads to these physiological responses.

Preparation Methods

The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with methyl propanoate in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. Similar compounds include:

These comparisons highlight the distinct characteristics and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-5(9(18)19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSCZXRNLPFPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289686-73-3
Record name 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dicyclohexylammonium (RS)-α-methyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 4, 31.13 g, 67 mmol) was suspended in ethyl acetate and washed with aqueous citric acid (25%) and water, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colourless solid (19.0 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.81 (1H, s), 7.78 (2H, s), 3.90 (1H, q, J 7.2 Hz), and 1.60 (3H, d, J 7.2 Hz).
Name
Dicyclohexylammonium (RS)-α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
Quantity
31.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Name
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Name
COC(=O)C(C)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
Quantity
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Type
reactant
Reaction Step One
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Quantity
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Name
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
Quantity
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Type
reactant
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reactant
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reactant
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Aqueous sodium hydroxide (4M, 3 mL, 12 mmol) was added to a solution of (RS)-methyl α-methyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 3, 0.96 g, 3.2 mmol) in methanol (5 mL) and the mixture was heated under reflux for 1 hour. The mixture was cooled and the solvent was evaporated under reduced pressure. The residue was diluted with water, acidified with hydrochloric acid (2M) and extracted with ethyl acetate (2×25 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (0.92 g, 99%). 1H NMR (360 MHz, CDCl3) δ 1.60 (3H, d, J 7.2 Hz), 3.90 (1H, q, J 7.2 Hz), 7.78 (2H, s) and 7.81 (1H, s).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
(RS)-methyl α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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